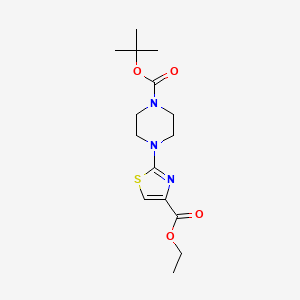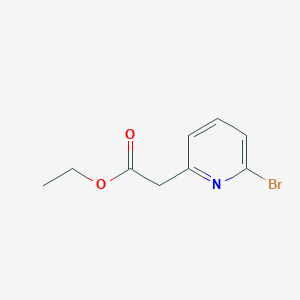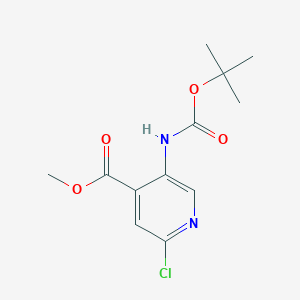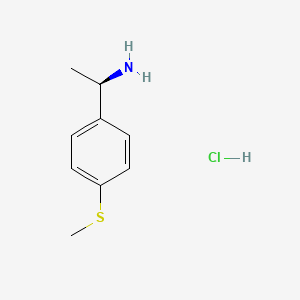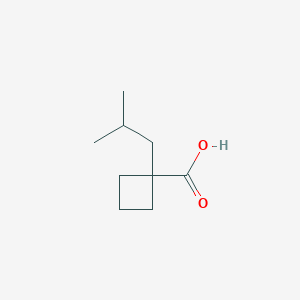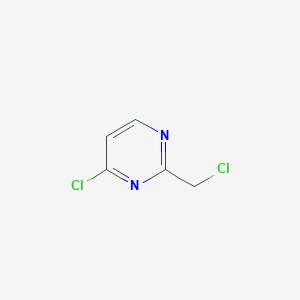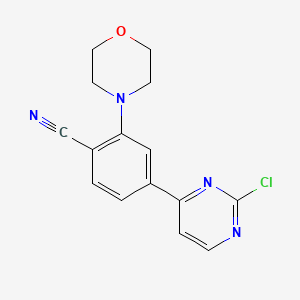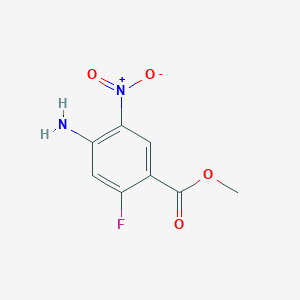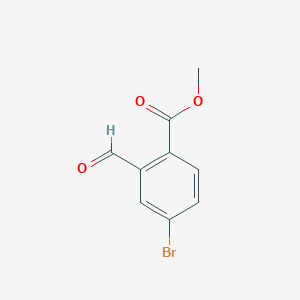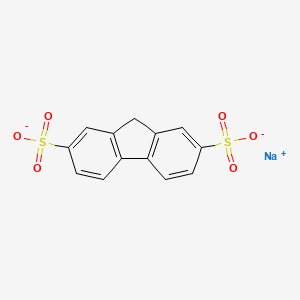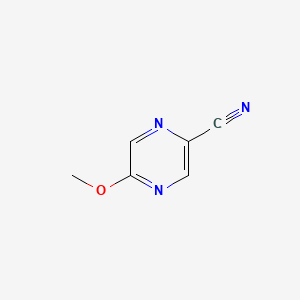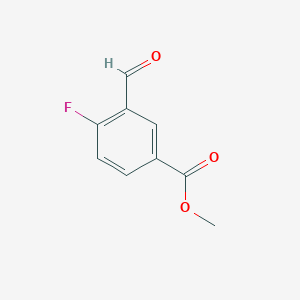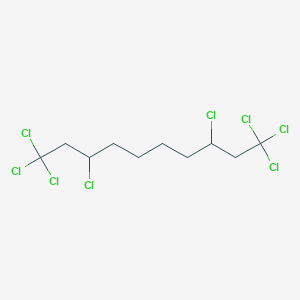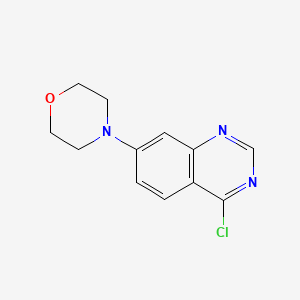
4-(4-Chloroquinazolin-7-yl)morpholine
Übersicht
Beschreibung
“4-(4-Chloroquinazolin-7-yl)morpholine” is a chemical compound with the CAS Number: 1334602-74-2 . It has a molecular weight of 249.7 .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 31 bonds, including 19 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 ether (aliphatic), and 1 Pyrimidine .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Cytotoxic and Genotoxic Effects
4-anilinoquinazolines, chemically similar to 4-(4-Chloroquinazolin-7-yl)morpholine, have shown significant cytotoxic effects against various tumor cell lines. Some derivatives have demonstrated a notable inhibition of tumor cell growth, specifically in HeLa, B16, and L1210 cells. Moreover, certain compounds, like 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline, induced necrosis in tumor cells and increased filamentous actin in transformed HepG2 cells. These derivatives have also exhibited antiprotease effects, potentially contributing to their anticancer properties (Jantová et al., 2001).
Synthetic Potential in Organic Chemistry
The compound has shown potential in synthetic organic chemistry. For instance, the reaction of 4-(cyclohexen-1-yl)morpholine with 1-chlorobenzotriazole has led to the synthesis of 6-(benzotriazol-1-yl)-6-(morpholin- 4-yl)-bicyclo[3.1.0]hexane, demonstrating its applicability in complex chemical syntheses (Katritzky et al., 1994).
Molecular Structure and Chemical Properties
Studies on related morpholine compounds have elucidated their molecular structures and chemical properties, providing valuable insights for chemical synthesis and drug design. For example, the crystal structure of 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride was analyzed, revealing its potential as an intermediate in synthesizing biologically active heterocyclic compounds (Mazur et al., 2007).
Applications in Antiviral Research
The compound's derivatives have been explored for antiviral applications. For instance, a series of 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine substituted sulfonamide and urea derivatives exhibited significant antiviral activity against an avian paramyxo virus, showing promise as therapeutic agents in viral infections (Selvakumar et al., 2018).
Role in Chemical Synthesis and Medicinal Chemistry
The compound and its derivatives are instrumental in chemical synthesis and have potential applications in medicinal chemistry. For example, the synthesis and characterization of some new 4-heteroaryl quinazoline and fused triazolo quinazoline derivatives have been detailed, showcasing the compound's versatility in creating novel chemical entities with potential therapeutic uses (El-Badry et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chloroquinazolin-7-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-10-2-1-9(7-11(10)14-8-15-12)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFIGWQWNINBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
